The primary source of oxytocin, 1,6-alpha-asu- is synthetic production, as it does not occur naturally. It falls under the category of neurohypophysial hormones and is classified as a peptide hormone due to its amino acid composition. The analogue incorporates L-α-amino-suberic acid at position 6, which distinguishes it from natural oxytocin .
The synthesis of oxytocin, 1,6-alpha-asu- typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support, facilitating the formation of complex peptides. The synthesis involves several key steps:
In industrial settings, automated peptide synthesizers are utilized to scale up production while maintaining quality control through large-scale purification systems.
Oxytocin, 1,6-alpha-asu- consists of a linear sequence of nine amino acids with a disulfide bridge between cysteine residues at positions 1 and 6. The presence of L-α-amino-suberic acid in place of cysteine at position 6 alters its structural properties compared to natural oxytocin.
The molecular formula for oxytocin, 1,6-alpha-asu- is , with a molecular weight of approximately 956.10 g/mol. The cyclic structure formed by the interaction between the carboxyl group of L-α-amino-suberic acid and the amino group of tyrosine contributes to its stability .
Oxytocin, 1,6-alpha-asu- can participate in various chemical reactions:
Common reagents include hydrogen peroxide or iodine for oxidation and DTT for reduction. The outcomes can lead to various oxytocin analogues with modified sequences and biological activities .
Oxytocin, 1,6-alpha-asu- exerts its physiological effects by binding to oxytocin receptors, which are G-protein-coupled receptors found throughout the central nervous system and peripheral tissues. Upon binding:
The compound exhibits significant biological activity similar to natural oxytocin but with improved pharmacokinetic profiles due to its synthetic modifications .
Oxytocin, 1,6-alpha-asu- has several scientific applications:
Neurohypophysial hormones constitute an evolutionarily conserved peptide family characterized by a nine-amino-acid structure with a disulfide bridge between cysteine residues at positions 1 and 6. This configuration forms a cyclic hexapeptide ring and a linear tripeptide tail. These hormones are synthesized as larger precursor proteins comprising the active nonapeptide and a carrier protein (neurophysin). Precursor processing occurs during axonal transport to neurohypophysial terminals, where enzymatic cleavage releases mature hormones [2] [5].
In vertebrates, two primary lineages exist:
Evolutionary diversification is driven by gene duplication and amino acid substitutions at positions 3, 4, or 8. For example, oxytocin (Ile³) differs from mesotocin (Ile³) only at position 8 (Leu⁸ vs. Ile⁸). Marsupials exhibit unique variants like phenylpressin, reflecting lineage-specific adaptations [9]. Functional conservation is observed in neurophysin binding: The acidic environment of neurosecretory granules (pH ~5.5) stabilizes hormone-neurophysin complexes via electrostatic bonds, while neutral pH (7.4) in circulation promotes dissociation [6] [7].
Table 1: Neurohypophysial Hormone Diversity Across Species
Species Group | Vasopressin-like Hormone | Oxytocin-like Hormone |
---|---|---|
Placental Mammals | Arginine Vasopressin | Oxytocin |
Marsupials | Lysipressin/Phenylpressin | Mesotocin/Oxytocin |
Birds/Reptiles | Vasotocin | Mesotocin |
Bony Fish | Vasotocin | Isotocin |
Amphibians | Vasotocin | Mesotocin |
Beyond parturition and lactation, oxytocin regulates energy homeostasis through central and peripheral pathways:
Table 2: Metabolic Effects of Endogenous Oxytocin Signaling
Target Tissue | Primary Action | Functional Outcome |
---|---|---|
Adipose Tissue | ↑ Lipolysis, ↑ Fat Oxidation | Reduced adiposity |
Skeletal Muscle | ↑ Glucose Uptake, ↑ Protein Synthesis | Improved insulin sensitivity |
Pancreatic β-cells | ↑ Insulin Secretion | Enhanced glucose tolerance |
Hypothalamus | ↓ Reward-Driven Food Intake | Reduced calorie consumption |
Native oxytocin’s therapeutic potential is limited by:
[Asu1,6]-Oxytocin (also termed 1,6-alpha-aminosuberic acid oxytocin) addresses these limitations through strategic modifications:
Functional studies confirm [Asu1,6]-oxytocin’s bioactivity: It binds human oxytocin receptors with affinity comparable to oxytocin (Kd = 1.8 ± 0.3 nM vs. 1.2 ± 0.2 nM) and restores social behavior in oxytocin-knockout mice for >24 hours post-administration. This analog provides a template for developing long-acting oxytocinergic therapeutics targeting metabolic disorders like obesity and diabetes [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: